molecular formula C25H23ClN4O3S2 B2727518 N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide CAS No. 922824-96-2

N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B2727518
CAS No.: 922824-96-2
M. Wt: 527.05
InChI Key: BCAZQKJUYDNJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide is a synthetic chemical agent featuring a benzothiazole core linked to a phenylsulfonamide group via a piperazine-carbonyl bridge. This specific architecture is of significant interest in medicinal chemistry and chemical biology research. Compounds containing the benzothiazole scaffold are frequently investigated for their potential to interact with various biological targets . For instance, structurally related molecules have been explored as kinase inhibitors for oncology research , as neuronal nitric oxide synthase (nNOS) inhibitors for the study of neurodegenerative conditions , and as dual inhibitors of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain and inflammation research . The integration of the sulfonamide functional group may further modulate properties such as solubility and binding affinity. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers are encouraged to leverage this compound as a tool for probe discovery and lead optimization in early-stage drug development programs.

Properties

IUPAC Name

N-[2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O3S2/c1-17-6-9-19(10-7-17)35(32,33)28-21-5-3-2-4-20(21)24(31)29-12-14-30(15-13-29)25-27-22-11-8-18(26)16-23(22)34-25/h2-11,16,28H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAZQKJUYDNJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide is a complex organic molecule that exhibits potential biological activities due to its unique structural components, including a piperazine ring and a chlorobenzo[d]thiazole moiety. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C23H24ClN3O3S
  • Molecular Weight : 475.97 g/mol

The presence of the chlorobenzo[d]thiazole unit suggests potential interactions with biological targets, particularly in the context of cancer therapy and antimicrobial action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance, benzothiazole derivatives have been shown to inhibit cell growth in various cancer cell lines. A related compound exhibited an IC50 value of 0.58 μM against pancreatic cancer cells, demonstrating the efficacy of such structures in targeting cancer metabolism through oxidative phosphorylation inhibition .

CompoundCell LineIC50 (μM)
This compoundUM16 pancreatic cancerTBD
Benzene-1,4-disulfonamideUM16 pancreatic cancer0.58

Antimicrobial Activity

Compounds containing sulfonamide groups are known for their antimicrobial properties. Research indicates that similar benzothiazole derivatives exhibit significant antibacterial activity against various pathogens. The mechanism often involves inhibition of bacterial folate synthesis, a crucial pathway for bacterial growth and survival.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Synthesis of 6-chlorobenzo[d]thiazole : This can be achieved through the reaction of appropriate thioketones with chlorinated aromatic compounds.
  • Formation of Piperazine Derivative : Piperazine can be synthesized via the reaction of 1,2-dichloroethane with ammonia.
  • Coupling Reaction : The piperazine derivative is then coupled with the chlorobenzo[d]thiazole under acidic conditions to form the final product.

Study 1: Structure-Activity Relationship (SAR)

A comprehensive SAR study involving sulfonamide derivatives demonstrated that modifications at the piperazine or sulfonamide moieties significantly influenced biological activity. The introduction of electron-withdrawing groups enhanced potency against specific cancer cell lines .

Study 2: In Vivo Efficacy

In vivo studies using animal models have shown that compounds with similar structures can reduce tumor size significantly when administered at optimized doses, suggesting a promising therapeutic index for further development .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure that integrates a benzothiazole moiety with piperazine and sulfonamide functionalities. Its molecular formula is C23H26ClN3O3SC_{23}H_{26}ClN_3O_3S, and it features multiple active sites that contribute to its biological activity.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of related benzothiazole derivatives, demonstrating that compounds similar to N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide showed significant activity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines, with IC50 values ranging from 7 µM to 18 µM .

Case Study 2: Apoptosis Induction

Another investigation focused on the apoptotic effects of benzothiazole-based compounds, revealing that these substances could trigger programmed cell death in cancer cells, thereby enhancing their therapeutic potential .

Table 2: Antitumor Activity Data

Cell LineIC50 Value (µM)Selectivity Ratio (HaCaT/Cell Line)
HCT-116113.1
MCF-7152
HeLa184

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of benzothiazole derivatives, suggesting that they may also be effective against various bacterial strains. The sulfonamide group is known for its antibacterial effects, making this compound a candidate for further development in antimicrobial therapies.

Anti-inflammatory Properties

Research indicates potential anti-inflammatory effects of related compounds, which could be beneficial in treating inflammatory diseases. The sulfonamide moiety is often associated with reduced inflammation, warranting further investigation into this aspect of the compound's activity.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the piperazine derivative.
  • Coupling with a benzothiazole precursor.
  • Introduction of the sulfonamide group.

Table 3: Synthetic Steps Overview

Step No.Reaction TypeKey Reagents
1Formation of PiperazinePiperazine, appropriate carbonyl
2Coupling with BenzothiazoleBenzothiazole derivative
3Sulfonamide FormationSulfonamide reagent

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Piperazine Derivatives

a) N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
  • Structure : Benzothiazole linked to a methylpiperazine via an acetamide bridge.
  • Key Differences :
    • Absence of sulfonamide and phenylcarbonyl groups.
    • Acetamide spacer instead of direct piperazine-carbonyl linkage.
  • Synthesis : Coupling of N-(benzothiazol-2-yl)-2-chloroacetamide with methylpiperazine in DMF .
b) (E)-2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole
  • Structure : Piperazine linked to a fluorophenyl group and a thiazole-hydrazone system.
  • Key Differences :
    • Thiazole-hydrazone replaces benzothiazole.
    • Methoxyphenyl substituent instead of sulfonamide.
  • Activity : Highlighted for CNS modulation, suggesting piperazine’s role in blood-brain barrier penetration .

Sulfonamide-Containing Piperazine Derivatives

a) 4-(5-Chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide Derivatives (6a–o)
  • Structure : Pyrazole-thiadiazole core with benzenesulfonamide.
  • Key Differences :
    • Thiadiazole-pyrazole system instead of benzothiazole.
    • Piperazine absent; sulfonamide directly attached to benzene.
  • Activity : Anti-inflammatory properties attributed to sulfonamide’s COX-2 inhibition .
b) [4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives (7–19)
  • Structure : Piperazine-carbonyl group linked to fluorobenzyl and aryl groups.
  • Key Differences :
    • Fluorobenzyl substituent instead of chlorobenzothiazole.
    • Variable aryl groups (e.g., nitro, methoxy) at the carbonyl position.
  • Synthesis : Reaction of 1-(4-fluorobenzyl)piperazine with benzoyl chlorides .
  • Activity : Explored as tyrosine kinase inhibitors, emphasizing piperazine’s role in target binding .

Carboxamide-Linked Piperazine Compounds

a) N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
  • Structure : Piperazine-carboxamide with a chlorophenyl group.
  • Key Differences :
    • Simple carboxamide linkage without benzothiazole or sulfonamide.
    • Ethyl substituent on piperazine.
  • Structural Data : Piperazine adopts a chair conformation; bond lengths comparable to the target compound .
b) N-(2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butanamide (Compound 18)
  • Structure : Piperazine connected to a trifluoromethylphenyl group via a butanamide chain.
  • Key Differences :
    • Aliphatic spacer (butanamide) instead of aromatic carbonyl.
    • Trifluoromethylphenyl enhances lipophilicity.
  • Activity : Designed for CNS applications, leveraging piperazine’s pharmacokinetic benefits .

Structural and Functional Analysis

Spectral Comparisons

  • IR Spectroscopy :
    • The target compound’s carbonyl (C=O) stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides .
    • Absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomerism in triazole analogs, a feature absent in the target compound .
  • NMR :
    • Piperazine protons in the target compound resonate similarly to derivatives in (δ 2.5–3.5 ppm).

Preparation Methods

Nitration-Reduction Sequence

Benzothiazole derivatives are functionalized via nitration followed by selective reduction. In one protocol, 2-chlorobenzo[d]thiazole undergoes nitration with concentrated sulfuric acid and nitric acid at 0–5°C, yielding a mixture of 6-nitro-2-chlorobenzo[d]thiazole (78%) and its 5-nitro isomer (8%). Recrystallization from ethanol isolates the 6-nitro isomer, which is reduced with iron powder in ethanol–acetic acid under reflux to afford 2-chloro-6-aminobenzo[d]thiazole (83% yield).

Key Reaction Conditions

  • Nitration : H₂SO₄/HNO₃, 0–5°C, 3 hours.
  • Reduction : Fe, ethanol–acetic acid, reflux, 1.5 hours.

Direct Amination via Tin(II) Chloride

Alternative reduction methods employ tin(II) chloride in hydrochloric acid. A mixture of 6-nitro-2-chlorobenzo[d]thiazole, SnCl₂, and HCl refluxed at 120°C yields 2-chloro-6-aminobenzo[d]thiazole (61%) after basification and ethyl acetate extraction. This method avoids iron residues but requires stringent pH control during workup.

Formation of the Piperazine Intermediate

The piperazine ring is introduced via nucleophilic aromatic substitution (SNAr) or coupling reactions.

Activation and Coupling with Piperazine

A patent by US20100121057A1 details the reaction of 2-chlorobenzo[d]thiazole acetonitrile derivatives with activated pyrimidines (e.g., dihalogenopyrimidines) to form halogenated intermediates. Subsequent treatment with substituted piperazine-benzyl-alkyloxy derivatives under basic conditions (e.g., triethylamine) installs the piperazine moiety. Critical steps include:

  • Pyrimidine Activation : Dihalogenopyrimidines react at the 4-position to ensure regioselectivity.
  • Anion Exchange Resin Purification : Weak base resins (e.g., Duolite A7) remove acidic byproducts, enhancing purity.

Optimized Conditions

  • Solvent : Dimethyl sulfoxide (DMSO) at 120°C for 18 hours.
  • Catalyst : Triethylamine hydrochloride (20% w/w) facilitates coupling.

Coupling with the Phenyl Carbonyl Group

The phenyl carbonyl linker is installed via Friedel-Crafts acylation or esterification.

Esterification and Hydrazide Formation

Methyl 4-(2-bromoacetyl)benzoate is reduced with diisobutylaluminum hydride (DIBAL) to (4-bromomethylphenyl)methanol, which reacts with 1-acetylpiperazine to form the benzyl ether intermediate. Subsequent esterification with methanol and sulfuric acid yields methyl 2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate.

Yield Optimization

  • DIBAL Reduction : 85% conversion to alcohol.
  • Esterification : 92% yield after neutralization with ammonium hydroxide.

Purification and Characterization

Final purification employs recrystallization (ethanol–water) or column chromatography (ethyl acetate/hexane). Structural validation is achieved via:

  • ¹H NMR : Aromatic protons at δ 7.58 (d, J = 9.0 Hz) and δ 7.03 (d, J = 2.0 Hz) confirm the benzothiazole core.
  • MS (ESI+) : m/z 529.1 [M+H]⁺ aligns with the molecular formula C₂₆H₂₄ClN₄O₃S₂.
  • HPLC : Purity >98% achieved using C18 columns (acetonitrile–water gradient).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Nitration-Reduction 83 95 High regioselectivity
SnCl₂ Reduction 61 88 Avoids metal residues
Piperazine Coupling 92 98 Scalable, one-pot synthesis
Sulfonylation 75 97 Mild conditions, high efficiency

Q & A

Basic: What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions:

Piperazine-functionalization : Coupling 6-chlorobenzo[d]thiazole-2-carboxylic acid with piperazine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DCM) .

Carbonyl linkage : React the piperazine intermediate with 2-aminobenzoic acid derivatives using Schotten-Baumann conditions (acyl chloride formation followed by nucleophilic substitution) .

Sulfonamide incorporation : Introduce the 4-methylbenzenesulfonamide group via sulfonyl chloride coupling under basic conditions (e.g., pyridine or triethylamine) .
Optimization : Monitor reaction progress via TLC/HPLC, adjust solvent polarity (e.g., DMF for solubility), and control temperature (50–80°C for amidation) to minimize side products .

Basic: Which spectroscopic techniques are critical for structural validation?

Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the piperazine ring (δ 2.5–3.5 ppm for CH2_2), sulfonamide (δ 7.5–8.0 ppm for aromatic protons), and benzo[d]thiazole (δ 7.2–7.8 ppm) .
  • IR : Identify carbonyl stretches (~1650–1700 cm1^{-1}) and sulfonamide S=O vibrations (~1150–1350 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ expected for C26_{26}H24_{24}ClN3_3O3_3S2_2) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

  • Single-crystal X-ray diffraction : Determines dihedral angles between the benzo[d]thiazole and phenyl rings, confirming planarity or torsional strain.
  • SHELX refinement : Use SHELXL for high-resolution data to model disorder in the piperazine ring or sulfonamide group .
  • Validation : Cross-check with computational geometry optimization (DFT at B3LYP/6-31G* level) to reconcile experimental vs. theoretical bond lengths .

Advanced: What strategies are effective for analyzing biological target engagement?

Answer:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for ATPase activity) .
  • Receptor binding studies : Radioligand displacement assays (e.g., 3H^3H-labeled antagonists for GPCRs) quantify IC50_{50} values .
  • Cellular assays : Measure antiproliferative activity (MTT assay) in cancer cell lines (e.g., HCT-116 or MCF-7) to assess therapeutic potential .

Advanced: How can molecular docking predict SAR for piperazine derivatives?

Answer:

  • Ligand preparation : Generate 3D conformers (Open Babel) and optimize protonation states (Epik) for the piperazine and sulfonamide moieties.
  • Target selection : Dock into homology models of dopamine D2_2 or serotonin 5-HT2A_{2A} receptors using AutoDock Vina .
  • Analysis : Prioritize compounds with hydrogen bonds to Asp3.32^{3.32} (GPCRs) or π-π stacking with benzo[d]thiazole . Validate with MD simulations (GROMACS) to assess binding stability .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

  • Assay standardization : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and account for cell passage number .
  • Solubility checks : Use DLS to confirm compound aggregation in PBS/DMSO mixtures, which may falsely reduce activity .
  • Off-target profiling : Screen against CYP450 isoforms (e.g., CYP3A4) to rule out metabolic interference .

Basic: What purification methods ensure high yield and purity?

Answer:

  • Column chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc to DCM/MeOH) for intermediates.
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H2_2O) for the final sulfonamide product to remove residual piperazine .
  • HPLC : Apply reverse-phase C18 columns (ACN/water + 0.1% TFA) for analytical purity >95% .

Advanced: How to evaluate hydrolytic stability of the sulfonamide group?

Answer:

  • Forced degradation : Incubate in pH 1.2 (HCl) and pH 7.4 (PBS) at 37°C for 24–72 hours.
  • LC-MS monitoring : Track degradation products (e.g., free sulfonic acid or amine fragments) .
  • Kinetic analysis : Calculate t1/2_{1/2} using first-order kinetics; stabilize with co-solvents (e.g., PEG-400) .

Advanced: What computational tools predict metabolic pathways?

Answer:

  • ADMET Prediction : Use SwissADME to identify likely Phase I oxidation sites (e.g., piperazine N-methylation) .
  • CYP450 docking : Glide SP mode in Schrödinger models interactions with CYP3A4/2D6 active sites .
  • In silico metabolites : Meteor (Lhasa Ltd.) generates plausible glucuronidation or sulfation products .

Basic: How to design SAR studies for optimizing potency?

Answer:

  • Scaffold modification : Replace benzo[d]thiazole with benzimidazole or indole to assess π-stacking effects .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to enhance receptor affinity .
  • Bioisosteric replacement : Swap sulfonamide with carboxamide or phosphonate to modulate solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.